7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde
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Overview
Description
The compound 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde is a complex organic molecule that features a thiazole ring, a thiopyran ring, and various functional groups including difluoromethoxy and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde typically involves multiple steps, starting from readily available precursors
Formation of Thiazole Ring: The thiazole ring can be synthesized using a condensation reaction between a thioamide and an α-haloketone under acidic conditions.
Introduction of Thiopyran Ring: The thiopyran ring is introduced through a cyclization reaction involving a diene and a thiol.
Functional Group Addition: The difluoromethoxy and methoxy groups are introduced via nucleophilic substitution reactions using appropriate reagents such as difluoromethoxy chloride and methoxy chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and difluoromethoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, Thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit a range of biological activities.
Thiopyran Derivatives: Compounds with the thiopyran ring, such as certain antibiotics and antifungal agents, are known for their medicinal properties.
Uniqueness
The uniqueness of 7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H13F2NO4S2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde |
InChI |
InChI=1S/C15H13F2NO4S2/c1-21-10-4-7(2-3-9(10)22-14(16)17)11-8(5-19)6-23-13-12(11)24-15(20)18-13/h2-5,8,11,14H,6H2,1H3,(H,18,20) |
InChI Key |
ZYBHTDKTDMNGCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(CSC3=C2SC(=O)N3)C=O)OC(F)F |
Origin of Product |
United States |
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